

Spectroscopic Analysis of Longistylumphylline A: A Technical Guide

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Compound of Interest		
Compound Name:	Longistylumphylline A	
Cat. No.:	B580231	Get Quote

Initial Search and Findings

An extensive search for spectroscopic data (NMR, MS, IR) for a compound named "Longistylumphylline A" did not yield any specific results in publicly accessible scientific databases. This suggests that "Longistylumphylline A" may be a novel, very recently discovered, or proprietary compound for which the data has not yet been published. It is also possible that the name is subject to a different spelling or nomenclature.

In the absence of specific data for "**Longistylumphylline A**," this guide will serve as a comprehensive template, outlining the expected data presentation, experimental protocols, and logical workflows for the spectroscopic analysis of a hypothetical novel natural product, hereafter referred to as "Hypotheticalphylline A." This document is designed to meet the needs of researchers, scientists, and drug development professionals by providing a standardized framework for the characterization of new chemical entities.

Data Presentation for Hypotheticalphylline A

The following tables represent the typical format for presenting spectroscopic data for a newly isolated compound. The data provided is illustrative for "Hypotheticalphylline A."

Table 1: NMR Spectroscopic Data for Hypotheticalphylline A (500 MHz, CDCl₃)



Position	δΗ (ppm), mult. (J in Hz)	δC (ppm), type	HMBC (H → C)	COSY (H → H)
1	-	168.5, C	-	-
2	6.50, d (8.0)	115.2, CH	C-1, C-3, C-4	H-3
3	7.80, d (8.0)	145.8, CH	C-1, C-2, C-5	H-2
4	-	122.3, C	-	-
5	7.10, s	128.9, CH	C-3, C-4, C-6	-
6	-	150.1, C	-	-
7	3.90, s	55.4, CH₃	C-6	-
8	2.50, t (7.5)	30.2, CH ₂	C-9, C-10	H-9
9	1.80, m (7.5)	25.1, CH ₂	C-8, C-10	H-8, H-10
10	0.95, t (7.5)	14.0, CH₃	C-8, C-9	Н-9

Table 2: Mass Spectrometry Data for

Hypotheticalphylline A

Techniqu e	Ionization Mode	Mass Analyzer	Observed m/z	Formula	Calculate d m/z	Interpreta tion
HR-ESI- MS	Positive	TOF	250.1234 [M+H] ⁺	C14H15NO3	250.1236	Molecular Ion
MS/MS	Positive (CID)	Quadrupol e	222.0918	C12H12NO2	222.0923	[M+H-CO]+
194.0970	C11H12NO	194.0970	[M+H-CO- C ₂ H ₄] ⁺			

Table 3: Infrared (IR) Spectroscopic Data for Hypotheticalphylline A



Frequency (cm ⁻¹)	Intensity	Assignment
3350	Broad	O-H stretch (Phenolic)
3050	Medium	C-H stretch (Aromatic)
2960, 2870	Strong	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Amide)
1610, 1580	Medium	C=C stretch (Aromatic)
1250	Strong	C-O stretch (Aryl ether)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Hypotheticalphylline A (5 mg) was dissolved in deuterated chloroform (CDCl $_3$, 0.5 mL). NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The spectra were referenced to the residual solvent signal (δ H 7.26 ppm and δ C 77.16 ppm for CDCl $_3$). 1 H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. 13 C NMR spectra were acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion. The instrument was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000. For tandem MS (MS/MS), the precursor ion was isolated and subjected to collision-induced dissociation (CID) with a normalized collision energy of 25 eV.

Infrared (IR) Spectroscopy

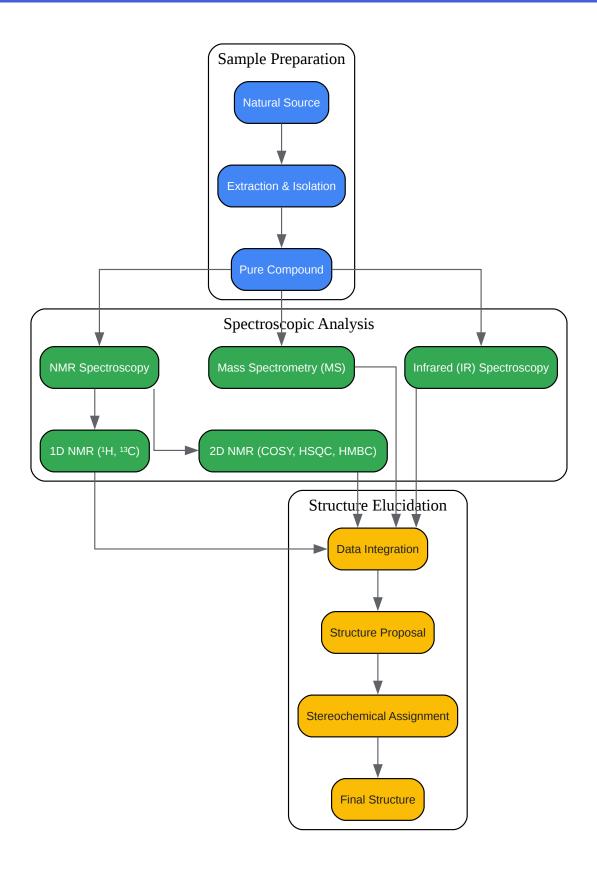


The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans.

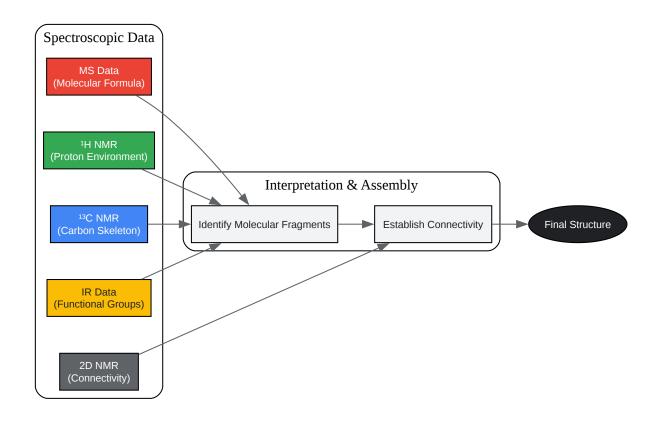
Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of a novel compound.









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